molecular formula C9H6N3O4- B12318388 5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate

5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B12318388
M. Wt: 220.16 g/mol
InChI Key: MOIIRWONWNLXQH-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the reaction of pyrazole derivatives with suitable pyrimidine precursors under controlled conditions. One common method includes the cyclization of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient synthetic routes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction times. These methods leverage advanced technologies to ensure consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it may interfere with cellular signaling pathways, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique photophysical properties and biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H6N3O4-

Molecular Weight

220.16 g/mol

IUPAC Name

5-methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C9H7N3O4/c1-16-9(15)5-4-6(8(13)14)12-7(11-5)2-3-10-12/h2-4H,1H3,(H,13,14)/p-1

InChI Key

MOIIRWONWNLXQH-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=NC2=CC=NN2C(=C1)C(=O)[O-]

Origin of Product

United States

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